molecular formula C17H17N5O3S3 B2938560 BUTTPARK 143\\41-52 CAS No. 442642-40-2

BUTTPARK 143\\41-52

Cat. No.: B2938560
CAS No.: 442642-40-2
M. Wt: 435.54
InChI Key: MJBDPFMUWKCKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTTPARK 143\41-52 is a synthetic organic compound belonging to the quinoline derivative class. While its precise pharmacological profile remains under investigation, structural analysis () identifies its molecular formula as C₁₉H₂₁N₃S, which includes a quinoline core substituted with a 2-thienyl group and a 4-ethylpiperazine moiety.

Key physicochemical properties inferred from analogs include:

  • Molecular Weight: ~335.5 g/mol (based on C₁₉H₂₁N₃S).
  • Synthetic Accessibility: Moderate (synthesis likely involves palladium-catalyzed cross-coupling, as seen in ).

Properties

IUPAC Name

2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S3/c1-2-9-22-16(14-4-3-10-26-14)20-21-17(22)27-11-15(23)19-12-5-7-13(8-6-12)28(18,24)25/h2-8,10H,1,9,11H2,(H,19,23)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBDPFMUWKCKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442642-40-2
Record name 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(AMINOSULFONYL)PHENYL]ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of BUTTPARK 143\41-52 involves multiple steps, typically starting with the preparation of its core structure through a series of organic reactions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as triazoles and thiophenes. Industrial production methods often employ large-scale organic synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Compound Identification Challenges

The compound identifier "BUTTPARK 143\41-52" does not correspond to any entries in the reviewed sources. Closest matches include:

  • BUTTPARK 143\41-56 (CAS 573931-57-4, Molecular Formula: C₁₆H₁₇N₅O₄S₂), which features a sulfonamide and triazole substructure .

  • BUTTPARK 59\40-24 (CAS 24134-79-0), containing isothiazole and phenylthio groups .

No structural or reaction data exists for "143\41-52" in the indexed literature, suggesting either a typographical error, discontinued nomenclature, or proprietary designation.

Reactivity of Structural Analogs

While direct data on "143\41-52" is unavailable, insights can be inferred from structurally similar BUTTPARK compounds:

CompoundFunctional GroupsObserved ReactivitySource
BUTTPARK 143\41-56Sulfonamide, triazole, acetamideLikely participates in nucleophilic substitution (sulfonamide) and cycloadditions.
BUTTPARK 59\40-24Isothiazole, thioether, nitrileSusceptible to oxidation (thioether → sulfone) and nitrile hydrolysis.
BUTTPARK 62\07-84Triazole-thiol, bromophenylThiol group may undergo alkylation or metal coordination.

Key Reaction Pathways for Triazole/Sulfonamide Analogs:

  • Nucleophilic Substitution : Sulfonamide groups react with electrophiles (e.g., alkyl halides).

  • Cycloadditions : Triazole rings participate in Huisgen 1,3-dipolar cycloadditions.

  • Hydrolysis : Acetamide moieties may hydrolyze under acidic/basic conditions.

Recommendations for Further Research

  • Verify CAS/Structure : Confirm the compound’s IUPAC name or CAS registry number to resolve nomenclature discrepancies.

  • Explore Specialized Databases : Consult Reaxys, SciFinder, or PubChem for proprietary/reactivity data.

  • Experimental Characterization : Perform NMR/HPLC analysis to identify reactive sites.

Scientific Research Applications

BUTTPARK 143\41-52 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which BUTTPARK 143\41-52 exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BUTTPARK 143\41-52 shares its molecular formula (C₁₉H₂₁N₃S ) with several pharmacologically active compounds, including Metiapine (CAS 5800-19-1) and Cyamemazine (CAS 3546-03-0). Below is a detailed comparative analysis:

Structural and Functional Similarities

Parameter BUTTPARK 143\41-52 Metiapine Cyamemazine
Core Structure Quinoline + thienyl group Dibenzothiazepine Phenothiazine
Key Substituents 4-ethylpiperazine Methylthio group Cyanomethyl side chain
Molecular Weight ~335.5 g/mol 335.5 g/mol 335.5 g/mol
Therapeutic Class Under investigation Antipsychotic Antipsychotic/antiemetic
BBB Permeability Likely high (logP ~2.15) Moderate (logP ~2.8) High (logP ~3.5)
Synthetic Route Cross-coupling (Pd catalyst) Multi-step alkylation Grignard addition
References
Key Observations:

Structural Divergence: BUTTPARK 143\41-52’s quinoline-thienyl core distinguishes it from Metiapine’s dibenzothiazepine and Cyamemazine’s phenothiazine systems. This difference may alter receptor binding specificity, particularly for dopamine or serotonin receptors .

Pharmacokinetic Implications :

  • Higher logP values in Cyamemazine correlate with prolonged CNS activity, whereas BUTTPARK 143\41-52’s intermediate logP may balance BBB penetration and systemic clearance .
  • The thienyl group in BUTTPARK 143\41-52 may improve metabolic stability compared to Metiapine’s methylthio group, which is prone to oxidative degradation .

Regulatory Considerations: Per ICH guidelines (), structural analogs require comparative studies on stereochemistry, polymorphs, and impurity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.